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Compound of Interest

Compound Name: 1,4-Dibenzylbenzene

Cat. No.: B8799938

A Comparative Analysis of the Crystal Structure
of 1,4-Dibenzylbenzene and Its Isomers

A detailed examination of the solid-state arrangement of 1,4-dibenzylbenzene reveals distinct
structural features when compared to its ortho and meta isomers, as well as other structurally
related compounds. This guide provides a comparative analysis of their crystal structures,
supported by experimental and computational data, offering valuable insights for researchers in
materials science and drug development.

The spatial arrangement of molecules in a crystal lattice, known as the crystal structure,
profoundly influences the physical and chemical properties of a compound. For aromatic
compounds like dibenzylbenzene, the orientation of the phenyl rings and the overall molecular
packing dictate properties such as melting point, solubility, and even biological activity. This
report focuses on the crystal structure of 1,4-dibenzylbenzene and draws comparisons with its
isomers, 1,2-dibenzylbenzene and 1,3-dibenzylbenzene, and other similar molecules.

Crystallographic Data Comparison

The crystal structure of 1,4-dibenzylbenzene has been determined by single-crystal X-ray
diffraction. The molecule crystallizes in the orthorhombic space group Pbca and resides on a
crystallographic inversion center. This high symmetry imposes a specific conformation where
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the two benzyl groups are positioned anti-parallel to each other. A key feature of its structure is
the significant twist between the central benzene ring and the peripheral phenyl rings, with a
dihedral angle of 88.39(11)°.

In contrast, experimental crystallographic data for 1,2-dibenzylbenzene and 1,3-
dibenzylbenzene are not readily available in the Cambridge Structural Database (CSD).
However, data for the closely related 1,2-diphenylbenzene provides some insight. This
molecule crystallizes in the non-centrosymmetric space group P212121 with four molecules in
the unit cell. The lack of an inversion center suggests a less symmetrical packing arrangement
compared to the para isomer.

Due to the absence of experimental data for the ortho and meta isomers of dibenzylbenzene,
computational methods are often employed to predict their stable crystal structures. These
predictions can provide valuable information on their likely packing motifs and conformational
preferences.

Below is a table summarizing the available crystallographic data for 1,4-dibenzylbenzene and
related compounds.
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Experimental Protocols

The determination of crystal structures for organic compounds like dibenzylbenzenes relies on
single-crystal X-ray diffraction. The general experimental workflow is as follows:

o Crystal Growth: High-quality single crystals are paramount for successful structure
determination. This is typically achieved by slow evaporation of a saturated solution of the
compound in a suitable solvent, or by slow cooling of a hot, saturated solution.

o Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a
goniometer head.

» Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of
monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data
from all possible orientations. Data is typically collected at low temperatures (e.g., 100 K) to
minimize thermal vibrations of the atoms.
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 Structure Solution and Refinement: The collected diffraction data is used to solve the crystal
structure, which involves determining the positions of the atoms within the unit cell. This is
followed by a refinement process to optimize the atomic coordinates and other
crystallographic parameters.

Logical Relationship of Compared Compounds

The following diagram illustrates the relationship between 1,4-dibenzylbenzene and the other
compounds discussed in this guide.

Structural Comparison of Dibenzylbenzene Isomers

1,4-Dibenzylbenzene

Isomer Parent Compound

1,2-Dibenzylbenzene 1,3-Dibenzylbenzene Substituted Derivatives

Structurally Similar

1,2-Diphenylbenzene

Click to download full resolution via product page

Caption: Comparative analysis of dibenzylbenzene isomers.

Conclusion

The crystal structure of 1,4-dibenzylbenzene is well-characterized, revealing a highly
symmetric packing arrangement dictated by its molecular geometry. The lack of experimental
data for its ortho and meta isomers highlights a gap in our understanding of how the
substitution pattern influences the solid-state properties of these seemingly simple molecules.
Further experimental and computational studies on 1,2- and 1,3-dibenzylbenzene are
necessary to provide a complete comparative analysis. This knowledge is crucial for the
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rational design of new materials and pharmaceuticals where crystal packing plays a critical
role.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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